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Abstract
This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-

methioninol (Boc-L-methioninol), a pivotal building block in modern organic synthesis and

pharmaceutical development. The document details its discovery and historical context within

the broader development of amino acid protecting groups. A thorough examination of its

physicochemical properties is presented in a structured tabular format. Detailed experimental

protocols for the synthesis of its precursor, Boc-L-methionine, and its subsequent reduction to

Boc-L-methioninol are provided. Furthermore, this guide explores the applications of Boc-L-
methioninol, particularly in peptide synthesis and drug discovery, and includes a schematic

representation of a typical experimental workflow involving this versatile compound.

Introduction
Boc-L-methioninol is a chiral amino alcohol derivative of the essential amino acid L-

methionine. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino

function and the reduction of the carboxylic acid to a primary alcohol functionality make it a

valuable and versatile intermediate in a multitude of synthetic applications. Its unique structural

features, including its stereochemistry and the presence of a sulfur-containing side chain,

render it particularly useful in the synthesis of complex peptides, peptidomimetics, and other

bioactive molecules.[1] This guide aims to provide a detailed resource for researchers and
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professionals in the field of drug development and organic synthesis, covering the fundamental

aspects of Boc-L-methioninol from its historical origins to its practical applications.

Discovery and History
The development of Boc-L-methioninol is intrinsically linked to the advent of modern peptide

synthesis and the pioneering work on amino acid protecting groups. The tert-butoxycarbonyl

(Boc) protecting group was introduced in the mid-20th century as a robust yet readily cleavable

protecting group for amines.[2] Its widespread adoption, particularly in solid-phase peptide

synthesis (SPPS) developed by Bruce Merrifield in the early 1960s, revolutionized the way

peptides were synthesized.[3]

While the exact first synthesis of Boc-L-methioninol is not prominently documented as a

singular discovery, its preparation is a logical extension of the established methodologies for

the N-protection and subsequent reduction of amino acids. The synthesis of N-protected amino

alcohols from their corresponding amino acids became a common practice to generate chiral

building blocks for various synthetic purposes.[4] The synthesis of Boc-L-methionine, the direct

precursor, involves the reaction of L-methionine with di-tert-butyl dicarbonate (Boc anhydride)

under basic conditions.[3][5] The subsequent reduction of the carboxylic acid to the alcohol is a

standard transformation in organic chemistry.

The significance of Boc-L-methioninol and other Boc-protected amino alcohols grew with the

increasing demand for stereochemically pure and complex organic molecules in drug discovery

and materials science. These compounds serve as crucial chiral synthons, enabling the

construction of molecules with specific three-dimensional arrangements, which is often critical

for their biological activity.[6]

Physicochemical Properties
A summary of the key physicochemical properties of Boc-L-methioninol and its precursor,

Boc-L-methionine, is provided below for easy reference and comparison.
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Property Boc-L-methioninol Boc-L-methionine

CAS Number 51372-93-1 2488-15-5

Molecular Formula C10H21NO3S C10H19NO4S

Molecular Weight 235.35 g/mol 249.33 g/mol

Appearance White to off-white solid
White to off-white crystalline

solid

Melting Point Not available 47-50 °C

Optical Rotation
[α]D^20 = -11 ± 2° (c=1.1 in

Chloroform)

[α]D^20 = -21.5 to -22.5° (c=2

in DMF)

Solubility

Soluble in organic solvents

such as chloroform and

methanol.

Soluble in organic solvents.

Experimental Protocols
Synthesis of Boc-L-methionine
This protocol describes the synthesis of Boc-L-methionine from L-methionine using di-tert-butyl

dicarbonate.

Materials:

L-methionine

Di-tert-butyl dicarbonate (Boc2O)

Sodium hydroxide (NaOH)

Acetonitrile

Water

Dichloromethane
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1 N Hydrochloric acid (HCl)

Saturated sodium chloride solution

Anhydrous sodium sulfate

Procedure:

Dissolve 7.2 g of L-methionine in a mixture of 50 mL of water and 50 mL of acetonitrile.

To this solution, add 2 g of NaOH (0.05 mol).

Cool the reaction mixture to 0 °C in an ice bath.

Slowly add 10.9 g of di-tert-butyl dicarbonate (0.05 mol) to the cooled mixture.

Allow the reaction mixture to gradually warm to room temperature (24-25 °C) and continue

stirring for 12 hours.

After the reaction is complete, remove the acetonitrile by rotary evaporation.

Adjust the pH of the remaining aqueous solution to 12 by adding potassium carbonate.

Extract the aqueous phase twice with 50 mL of dichloromethane and discard the organic

layers.

Adjust the pH of the aqueous phase to 6 by the dropwise addition of 1 N HCl.

Extract the aqueous phase again twice with 50 mL of dichloromethane.

Combine the organic phases, wash with 50 mL of saturated sodium chloride solution, and

dry over anhydrous sodium sulfate.

Concentrate the solution under reduced pressure to yield Boc-L-methionine as a viscous

product (yield: ~95%).[5]

Synthesis of Boc-L-methioninol from Boc-L-methionine
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This protocol outlines the reduction of Boc-L-methionine to Boc-L-methioninol using a mixed

anhydride method followed by reduction with sodium borohydride.[7]

Materials:

Boc-L-methionine

Di-tert-butyl dicarbonate (Boc2O)

4-Dimethylaminopyridine (DMAP)

Tetrahydrofuran (THF), anhydrous

Sodium borohydride (NaBH4)

Water

Ethyl acetate

10% Hydrochloric acid (HCl) or 10% Citric acid

10% Aqueous sodium carbonate

Brine

Anhydrous sodium sulfate

Procedure:

In a reaction vessel, dissolve Boc-L-methionine in anhydrous THF.

Cool the solution to 0 °C in an ice bath.

Add Boc2O and a catalytic amount of DMAP to the solution.

Stir the reaction mixture at 0 °C for approximately 15 minutes to allow for the formation of the

carbonic-carbonic mixed anhydride.

In a separate container, prepare a solution of NaBH4 in water.
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Add the NaBH4 solution to the reaction mixture at 0 °C and stir for about 5 minutes.

Remove the solvent under reduced pressure.

Take up the residue in ethyl acetate (15 mL).

Wash the organic layer successively with 10% citric acid (2 x 10 mL), 10% aqueous sodium

carbonate (3 x 10 mL), and brine (3 x 10 mL).

Dry the organic layer over anhydrous Na2SO4 and evaporate the solvent under reduced

pressure to obtain Boc-L-methioninol.[7]

Applications in Research and Development
Boc-L-methioninol is a valuable building block in several areas of chemical and

pharmaceutical research.

Peptide Synthesis: It serves as a precursor for the synthesis of modified peptides where the

C-terminal carboxylic acid is replaced by an alcohol. This modification can impact the

peptide's conformation, stability, and biological activity.[1]

Drug Discovery: The chiral nature of Boc-L-methioninol makes it an important starting

material for the asymmetric synthesis of complex drug candidates.[6] The methioninol moiety

can be incorporated into various molecular scaffolds to explore structure-activity

relationships.

Bioconjugation: The hydroxyl group of Boc-L-methioninol provides a handle for conjugation

to other molecules, such as fluorescent dyes, affinity labels, or drug delivery systems.[1]

Enzyme Inhibition Studies: As an analog of methionine, derivatives of Boc-L-methioninol
can be used to probe the active sites of enzymes that recognize or process methionine.[6]

Experimental Workflow and Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and

purification of a dipeptide using Boc-L-methioninol as a building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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